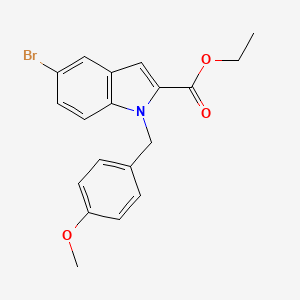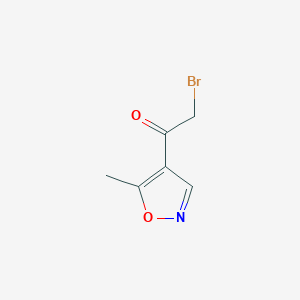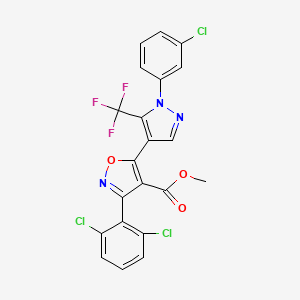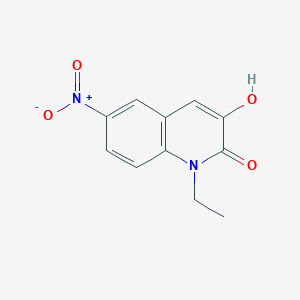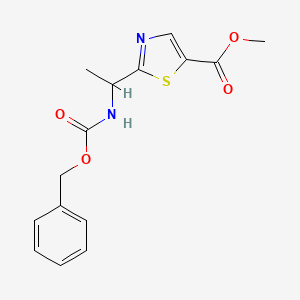![molecular formula C14H23N5S B13989826 9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol CAS No. 19270-97-4](/img/structure/B13989826.png)
9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- is a chemical compound with the molecular formula C13H20N4S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- typically involves the reaction of purine derivatives with appropriate alkylating agents. One common method involves the alkylation of 6-thiopurine with 4-(diethylamino)-1-methylbutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
化学反应分析
Types of Reactions
6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Mercaptopurine: Another purine derivative with a thiol group, used as a chemotherapy agent.
Azathioprine: A prodrug of 6-mercaptopurine, used as an immunosuppressive agent.
Thioguanine: Similar to 6-mercaptopurine, used in the treatment of leukemia.
Uniqueness
6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino and methylbutyl groups may enhance its solubility, bioavailability, or interaction with specific molecular targets compared to other similar compounds.
属性
CAS 编号 |
19270-97-4 |
|---|---|
分子式 |
C14H23N5S |
分子量 |
293.43 g/mol |
IUPAC 名称 |
9-[5-(diethylamino)pentan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C14H23N5S/c1-4-18(5-2)8-6-7-11(3)19-10-17-12-13(19)15-9-16-14(12)20/h9-11H,4-8H2,1-3H3,(H,15,16,20) |
InChI 键 |
QESZMNADTFAEIV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCC(C)N1C=NC2=C1NC=NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


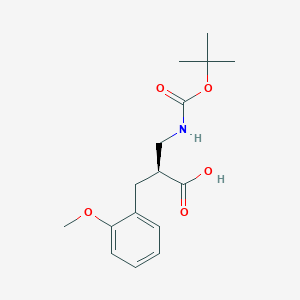
![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
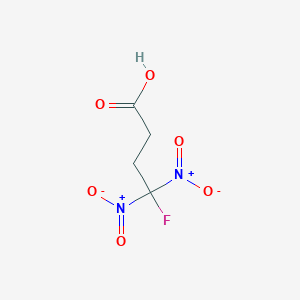
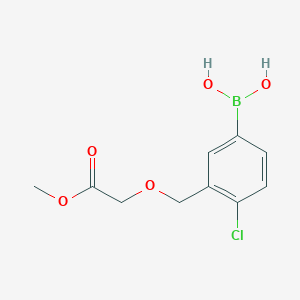
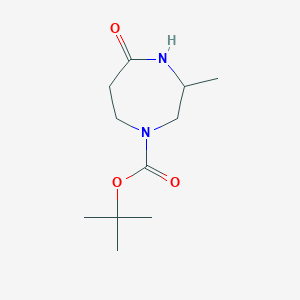
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)

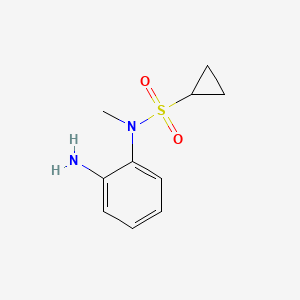
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
